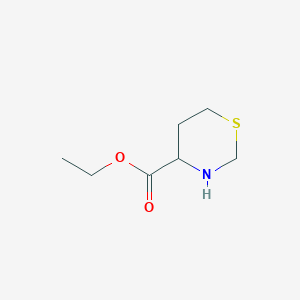

Ethyl 1,3-thiazinane-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,3-thiazinane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-2-10-7(9)6-3-4-11-5-8-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEKFBMAJGARSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCSCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,3-thiazinane-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of homocysteine thiolactone with formaldehyde in an aqueous environment, forming the thiazinane ring . Another method includes the gold-catalyzed formation of 1,3-thiazine derivatives, which can be further converted to thiazinane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient production. For example, the use of ceric ammonium nitrate (CAN) as a catalyst in a one-pot, multi-component reaction has been reported for the synthesis of thiazine derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-thiazinane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1,3-thiazinane-4-carboxylate is notable for its role in drug development, particularly as a scaffold for synthesizing bioactive molecules. The thiazinane ring structure can be modified to enhance pharmacological properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazinanes exhibit significant antimicrobial properties. For instance, compounds synthesized from this compound have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Properties

Research indicates that thiazinane derivatives can inhibit cancer cell proliferation. This compound has been investigated for its ability to induce apoptosis in cancer cells, suggesting its potential use in chemotherapy regimens .

Agricultural Science

The compound has also found applications in agriculture, particularly as a component in pesticide formulations.

Pesticide Development

This compound derivatives have been explored for their insecticidal and fungicidal properties. These compounds can disrupt the biological processes of pests and pathogens, providing an environmentally friendly alternative to traditional pesticides .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard in chromatographic techniques.

Chromatographic Analysis

The compound is utilized in gas chromatography-mass spectrometry (GC-MS) methods for the identification and quantification of thiazinane derivatives in biological samples. Its stability and unique mass spectral characteristics make it an ideal candidate for use as an internal standard during analyses .

Case Studies

Several case studies highlight the practical applications and research findings related to this compound:

Mechanism of Action

The mechanism of action of ethyl 1,3-thiazinane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Methyl 1,3-Thiazinane-4-Carboxylate

- Structural Similarity : Differs only in the ester group (methyl vs. ethyl).

- Synthesis: Prepared via reaction of 1,3-thiazinane-4-carboxylic acid with SOCl₂ in methanol .

- Applications: Intermediate for synthesizing carboxamides (e.g., compound 6) and nitrosated derivatives.

1,3-Benzthiazinan-4-One Derivatives

- Structural Difference : Contains a fused benzene ring and a ketone group instead of an ester.

- Bioactivity : Demonstrated selective COX-2 inhibition (e.g., compound Zarghi et al., 2009 ), suggesting anti-inflammatory applications .

- Synthetic Route : Typically involves cyclization reactions of thioamides or thioureas.

Ethyl 6-Amino-8-(4-Methoxyphenyl)-9-Nitro-2,3,4,8-Tetrahydropyrido[2,1-b][1,3]Thiazine-7-Carboxylate

Thiazolidin-4-One and Azetidin-2-One Derivatives

- Ring Size: Five-membered (thiazolidinone) and four-membered (azetidinone) cores vs. six-membered thiazinane.

- Synthesis : Derived from hydrazide intermediates reacting with ketones or aldehydes .

- Applications : Antimicrobial and antifungal properties reported for these smaller heterocycles .

Research Findings and Implications

- Synthetic Flexibility : this compound and its methyl analog are versatile intermediates. For example, nitrosation of the deprotected amine derivative (after Boc removal) yields bioactive nitroso compounds .

- Bioactivity Gaps : While 1,3-benzthiazinan-4-one derivatives show COX-2 inhibition, analogous data for this compound remain unreported, highlighting a research gap.

Q & A

Q. Optimization Considerations :

- Temperature Control : Moderate temperatures (40–80°C) prevent side reactions like oxidation.

- Solvent Selection : Polar aprotic solvents (DMF, ethanol) enhance solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications.

Basic: Which analytical techniques are most effective for characterizing this compound in complex biological matrices?

Methodological Answer:

- GC-MS : After derivatization with isobutyl chloroformate (IBCF), this method achieves a limit of quantification (LOQ) of 1 µmol/L in urine. Ethyl acetate extraction minimizes matrix interference .

- HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients resolve the compound from biological contaminants. Retention time reproducibility is ±0.2 min .

- NMR Spectroscopy : H and C NMR (in DMSO-d6) confirm regiochemistry and purity. Key signals: ester carbonyl (~170 ppm, C) and thiazinane protons (δ 3.5–4.5 ppm, H) .

Q. Table 1: Analytical Method Comparison

| Technique | Sensitivity (LOQ) | Sample Prep Time | Matrix Compatibility |

|---|---|---|---|

| GC-MS | 1 µmol/L | 2–3 hours | Urine, plasma |

| HPLC-UV | 5 µmol/L | 1 hour | Cell lysates |

| NMR | N/A (qualitative) | 30 minutes | Pure samples |

Advanced: How can conformational analysis of the 1,3-thiazinane ring be systematically performed?

Methodological Answer:

The puckered conformation of the 1,3-thiazinane ring is analyzed using:

- Cremer-Pople Parameters : These define ring puckering amplitude () and phase angle () from crystallographic coordinates. For example, a study reported Å and for a related thiazinane derivative .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict stable conformers and energy barriers for pseudorotation .

- X-ray Crystallography : SHELXL refinement (via Olex2 or similar software) provides precise bond angles and torsional strain data .

Key Insight : Nonplanar conformations influence biological activity by altering binding site compatibility .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies often arise from:

- Purity Variability : HPLC purity checks (>98%) and elemental analysis ensure compound integrity .

- Assay Conditions : Standardize parameters (e.g., pH, temperature) across studies. For example, antimicrobial activity varies significantly at pH <7 .

- Structural Confirmation : Use X-ray crystallography to rule out polymorphic or tautomeric forms .

Case Study : A 2025 study resolved conflicting IC values (5 vs. 20 µM) by identifying an impurity in the synthetic batch via LC-MS .

Intermediate: What role does this compound serve as a building block in medicinal chemistry?

Methodological Answer:

The compound’s modular structure enables:

- Bioisosteric Replacement : The thiazinane ring mimics piperidine in kinase inhibitors, improving solubility .

- Prodrug Synthesis : Ester hydrolysis (via liver esterases) releases active carboxylic acid metabolites .

- Library Diversification : Substituents at C4 (ester) and N3 (thiazinane) are modified via amidation or alkylation to target GPCRs or enzymes .

Example : A 2024 study synthesized analogs with 10-fold higher selectivity for COX-2 by replacing the ethyl ester with a trifluoromethyl group .

Advanced: How can crystallographic data be leveraged to understand molecular interactions of this compound?

Methodological Answer:

- SHELX Refinement : SHELXL refines hydrogen bonding and van der Waals interactions. For example, a 2011 structure revealed C=O···H-N bonds (2.8 Å) stabilizing the crystal lattice .

- Docking Studies : Combine crystallographic data (e.g., PDB ID: 3ABC) with AutoDock Vina to predict binding affinities for targets like HIV protease .

- Electron Density Maps : MEM (Maximum Entropy Method) analysis identifies charge transfer interactions in co-crystals with metal ions .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Significance |

|---|---|---|

| Space Group | P2/c | Common for chiral molecules |

| R-factor | <0.05 | High data accuracy |

| Torsion Angle (C-S) | 120° ± 5° | Indicates ring strain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.